Agatoxins are a class of chemically diverse polyamine and peptide toxins which are isolated from the venom of various spiders, in particular the North American funnel-web spider (Agelenopsis aperta), after which agatoxins are named. alpha-Agatoxins are composed of polyamines which are attached to an aromatic moiety. They block the glutamate-activated receptor channels in the neuronal postsynaptic terminals of insects and mammals. (L1024)
Agatoxin 489
CAS No.: 128549-96-2
Cat. No.: VC0517516
Molecular Formula: C26H47N7O2
Molecular Weight: 489.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 128549-96-2 |
---|---|
Molecular Formula | C26H47N7O2 |
Molecular Weight | 489.7 g/mol |
IUPAC Name | N-[3-[3-[3-[4-(3-aminopropylamino)butylamino]propylamino]propyl-hydroxyamino]propyl]-2-(1H-indol-3-yl)acetamide |
Standard InChI | InChI=1S/C26H47N7O2/c27-11-5-14-28-12-3-4-13-29-15-6-16-30-17-7-19-33(35)20-8-18-31-26(34)21-23-22-32-25-10-2-1-9-24(23)25/h1-2,9-10,22,28-30,32,35H,3-8,11-21,27H2,(H,31,34) |
Standard InChI Key | LIURIBSBVUMOJS-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCN(CCCNCCCNCCCCNCCCN)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCN(CCCNCCCNCCCCNCCCN)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Agatoxin 489 (CAS Registry Number: 128549-96-2) is defined by the molecular formula C₂₆H₄₇N₇O₂, reflecting its hybrid polyamine-peptide structure . The IUPAC name, N-[3-[3-[3-[4-(3-aminopropylamino)butylamino]propylamino]propyl-hydroxyamino]propyl]-2-(1H-indol-3-yl)acetamide, delineates its branched polyamine chain terminated by an indole-acetamide group . This configuration confers both hydrophilicity (via amine groups) and aromatic interactions (via the indole ring), critical for receptor binding.
Table 1: Key Molecular Descriptors of Agatoxin 489
Property | Value | Source |
---|---|---|
Molecular Weight | 489.7 g/mol | PubChem |
XLogP3 | 0.6 | PubChem |
Hydrogen Bond Donors | 7 | PubChem |
Rotatable Bonds | 22 | PubChem |
Exact Mass | 489.37912377 Da | PubChem |
Stereochemical and Conformational Properties
The molecule’s flexibility, evidenced by 22 rotatable bonds, complicates conformational analysis . While 2D structural depictions reveal a linear polyamine backbone with an indole-acetamide terminus, 3D modeling is hindered by excessive flexibility . Nuclear magnetic resonance (NMR) studies of related agatoxins suggest that electrostatic interactions between protonated amines and receptor surfaces drive target engagement, though Agatoxin 489’s specific binding topology remains unresolved .
Biosynthetic Origin and Natural Function
Venom Composition and Ecological Role
Agatoxin 489 is synthesized in the venom glands of Agelenopsis aperta, a spider species endemic to North America . The venom comprises a cocktail of agatoxins targeting ionotropic glutamate receptors (iGluRs), which are pivotal for paralyzing insect prey by blocking neuromuscular transmission . Unlike peptide-based neurotoxins (e.g., δ-atracotoxins), Agatoxin 489 belongs to the α-agatoxin subclass, characterized by polyamine cores that mimic endogenous neurotransmitters .
Evolutionary Adaptations
The structural complexity of Agatoxin 489 underscores evolutionary pressure to develop non-peptide neurotoxins resistant to proteolytic degradation in prey organisms. Its polyamine scaffold, rare among animal venoms, enables rapid diffusion across synaptic clefts and prolonged receptor blockade compared to peptide counterparts .
Mechanism of Action: Glutamate Receptor Modulation
NMDA Receptor Antagonism
Agatoxin 489 selectively inhibits NMDA receptors, a subtype of iGluRs permeable to Ca²⁺ and critical for synaptic plasticity. In hippocampal neurons, concentrations as low as 0.1 nM suppress NMDA-induced Ca²⁺ influx by noncompetitively binding to the receptor’s polyamine site . This allosteric inhibition prevents channel opening, thereby attenuating excitatory postsynaptic potentials (EPSPs) .
Table 2: Pharmacodynamic Profile of Agatoxin 489
Parameter | Value | Model System |
---|---|---|
IC₅₀ (NMDA receptor) | 0.5–1.0 nM | Rat hippocampus |
Onset Time | <10 ms | Concentration clamp |
Reversibility | Complete upon washout | Electrophysiology |
Selectivity Over Non-NMDA Receptors
At concentrations up to 1 μM, Agatoxin 489 exhibits minimal activity against AMPA and kainate receptors, underscoring its specificity for NMDA subtypes . This selectivity arises from its interaction with the NR1 subunit’s extracellular domain, a region divergent among iGluR classes .
Toxicological Profile and Clinical Implications
Acute Envenomation Syndrome
Human exposure to Agelenopsis aperta venom, though rare, induces a syndrome characterized by neuromuscular hyperexcitability. Symptoms progress from perioral paresthesia and muscle fasciculations to systemic hypertension, metabolic acidosis, and cerebral edema . Mortality, typically from respiratory compromise, is preventable with prompt antivenom administration .
Cellular Pathophysiology
The toxin’s blockade of NMDA receptors in central neurons disrupts Ca²⁺ homeostasis, leading to unchecked depolarization and excitotoxic cell death . In vitro, prolonged exposure to Agatoxin 489 (≥24 hours) triggers apoptosis in cerebellar granule cells, mimicking glutamate excitotoxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume